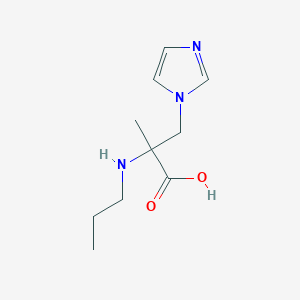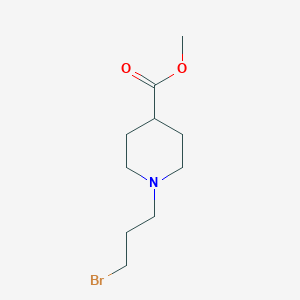
Methyl 1-(3-bromopropyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-bromopropyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C10H18BrNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl reagents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with 3-bromopropyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide, tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidone derivatives.
Reduction: Alcohol derivatives.
科学的研究の応用
Chemistry: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of drugs targeting the central nervous system. It is also investigated for its potential use in developing antitubercular agents and protein kinase inhibitors .
Industry: In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its reactivity makes it a valuable component in the synthesis of complex molecules used in various applications.
作用機序
The mechanism of action of Methyl 1-(3-bromopropyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For instance, as a precursor to protein kinase inhibitors, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function .
類似化合物との比較
Methyl piperidine-4-carboxylate: A related compound used in similar applications but lacks the bromopropyl group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another piperidine derivative with different substituents, used in the synthesis of various pharmaceuticals.
4-(3-bromopropyl)piperidine-1-carboxylic acid tert-butyl ester: A compound with a similar structure but different ester group.
Uniqueness: Methyl 1-(3-bromopropyl)piperidine-4-carboxylate is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and allows for the introduction of various functional groups through nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H18BrNO2 |
|---|---|
分子量 |
264.16 g/mol |
IUPAC名 |
methyl 1-(3-bromopropyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8H2,1H3 |
InChIキー |
KDJWOYAJRXKKSL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCN(CC1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


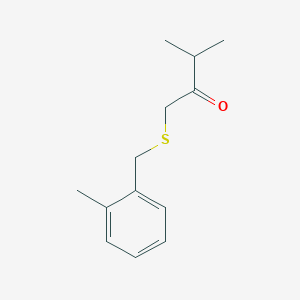
![1-{3-[(2,4-Dimethylphenyl)sulfanyl]phenyl}piperazine](/img/structure/B15328068.png)
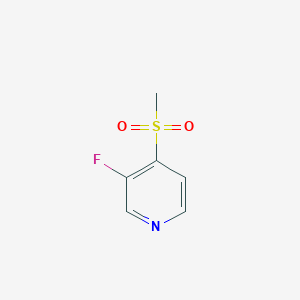
![6,8-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15328076.png)
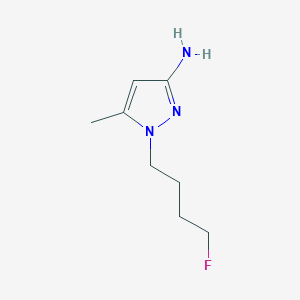
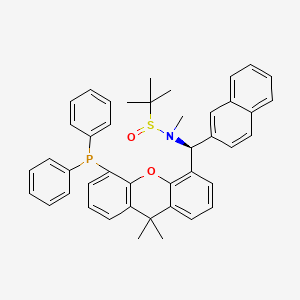

![(2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid](/img/structure/B15328119.png)

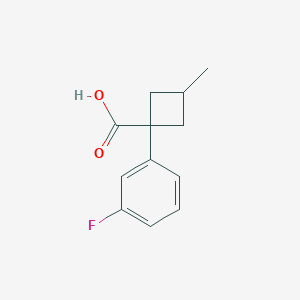
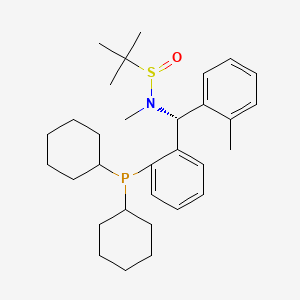
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)

